molecular formula C10H16F3N3O B2813728 N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1207030-14-5

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B2813728
CAS No.: 1207030-14-5
M. Wt: 251.253
InChI Key: SHJWMPAEBYWCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C10H16F3N3O and its molecular weight is 251.253. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on piperazine derivatives, including N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, has revealed promising antimicrobial properties. A study demonstrated the synthesis and evaluation of various piperazine derivatives for their antimicrobial activity against bacterial and fungal strains. One of the compounds exhibited superior antimicrobial effectiveness, indicating the potential of these derivatives in developing new antimicrobial agents (Patil et al., 2021).

Enantioselective Catalysis

Piperazine derivatives have also been utilized in catalysis, showing high enantioselectivity in chemical reactions. Specifically, l-piperazine-2-carboxylic acid-derived N-formamide has been developed as an enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This work highlights the role of these derivatives in facilitating highly selective and efficient chemical transformations, which is crucial for the synthesis of enantiomerically pure compounds in pharmaceuticals (Wang et al., 2006).

Inhibitors for Therapeutic Applications

Another significant application of this compound derivatives is in the development of inhibitors targeting specific proteins or receptors for therapeutic purposes. For instance, derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, a key enzyme implicated in various diseases. The optimization of these compounds led to the discovery of a tool compound for in vivo investigations, showcasing the potential of such derivatives in drug discovery and development (Thalji et al., 2013).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of piperazine derivatives are crucial for their practical applications in scientific research and drug development. A scalable and facile process has been established for the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrating the feasibility of synthesizing complex piperazine derivatives in high purity and yield. Such methodologies are essential for the production of derivatives for research and therapeutic use (Wei et al., 2016).

Properties

IUPAC Name

N-prop-2-enyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O/c1-2-3-14-9(17)16-6-4-15(5-7-16)8-10(11,12)13/h2H,1,3-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWMPAEBYWCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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